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Compound of Interest

Compound Name: Diisopropyl azodicarboxylate

Cat. No.: B143997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Diisopropyl azodicarboxylate (DIAD), a widely utilized reagent in organic synthesis,

particularly in the Mitsunobu reaction. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
The empirical formula for Diisopropyl azodicarboxylate is C₈H₁₄N₂O₄, with a molecular

weight of 202.21 g/mol .[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.90-5.05 Septet 2H 6.5 2 x OCH

1.25 Doublet 12H 6.5 4 x CH₃
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Solvent: CDCl₃ Reference: Residual solvent signal

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

155.1 C=O

71.9 OCH

21.8 CH₃

Solvent: CDCl₃ Reference: Residual solvent signal

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description

~1740 C=O stretch (ester)

1450–1550 N=N stretch

Mass Spectrometry (MS)
m/z Ion

203 [M+H]⁺

225 [M+Na]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and experimental goals.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Accurately weigh approximately 10-20 mg of Diisopropyl azodicarboxylate for ¹H NMR

(or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][6]

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[5]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the

liquid height is between 4.0 and 5.0 cm.[5]

If necessary, add an internal standard such as tetramethylsilane (TMS).[6]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the CDCl₃.[5]

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, spectral width, relaxation delay).[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
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This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for

liquid samples.

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent

like isopropanol and a soft, lint-free tissue, then allow it to dry completely.[7]

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

[8]

Sample Analysis:

Place a small drop of Diisopropyl azodicarboxylate directly onto the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically perform the

background subtraction.

Cleaning:

After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces

of the sample.[7]

Mass Spectrometry (MS)
This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation:

Prepare a dilute solution of Diisopropyl azodicarboxylate in a suitable solvent such as

methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

The sample is typically introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system.[9]

Data Acquisition:
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The sample is ionized using an electrospray source.

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass-to-charge ratios (m/z) of the ions are measured. Data is typically acquired in

positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like

[M+Na]⁺.

Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak and any other

significant fragment ions.

Visualized Workflow: Spectroscopic Analysis of
Diisopropyl Azodicarboxylate
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Caption: A flowchart illustrating the process of sample preparation, spectroscopic analysis, and

data interpretation for Diisopropyl azodicarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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